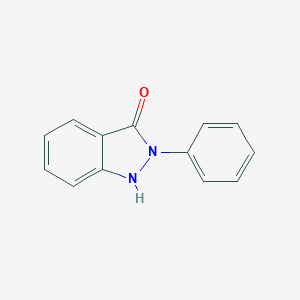

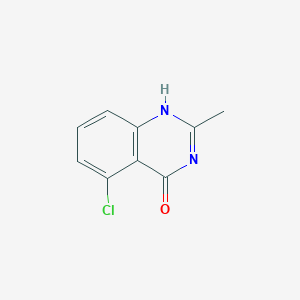

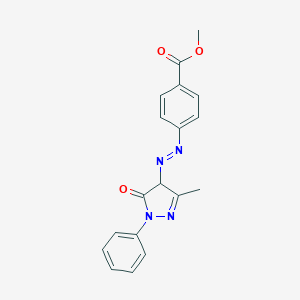

![molecular formula C10H10O B093158 1-(7-双环[4.2.0]辛-1,3,5-三烯基)乙酮 CAS No. 1075-30-5](/img/structure/B93158.png)

1-(7-双环[4.2.0]辛-1,3,5-三烯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone is a bicyclic molecule that is part of a family of compounds with interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic systems and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds involves multi-step reactions, often starting with smaller, simpler molecules. For instance, the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives is achieved through a Diels-Alder reaction, which is a common method for constructing bicyclic systems . Similarly, the preparation of 7,7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.02,8]octan-3-one involves several steps starting from 4,4-di-methyl-2-cyclopentenone . These studies suggest that the synthesis of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone would likely involve a series of reactions including cycloadditions and possibly functional group transformations.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is characterized by the presence of two connected rings, which can influence the reactivity and stability of the molecule. The papers describe the synthesis of bicyclic compounds with different ring sizes and substituents . The structure of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone would include a seven-membered ring fused to a smaller ring, with an ethanone group attached. The precise arrangement of atoms within the rings and the stereochemistry would be critical in determining the compound's properties and reactivity.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions, depending on their functional groups and the strain within the ring system. The papers indicate that the synthesized compounds can participate in reactions such as Birch reduction, which involves the cleavage of specific carbon-carbon bonds . This suggests that 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone could also be amenable to similar reactions, potentially leading to ring opening or the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. While the papers do not provide specific data on the properties of the compounds synthesized, it can be inferred that properties such as melting point, boiling point, solubility, and stability would be affected by the size of the rings, the degree of saturation, and the presence of substituents . For 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone, these factors would need to be considered to fully understand its physical and chemical behavior.

科学研究应用

7, 7-二甲基三环[3.3.0.0.2, 8]辛-3-酮作为合成中间体

- 7, 7-二甲基-5-(2-丙烯基)三环[3.3.0.02, 8]辛-3-酮是从 4, 4-二甲基-2-环戊烯酮通过几个步骤制备的。研究了该化合物的伯奇还原和取代反应,通过不同的键断裂产生了具有独特双环辛酮结构的产物 (Imanishi 等人,1988)。

梯度共聚物制备

- 双环[4.2.0]辛-6-烯-7-甲酰胺,一种应变烯烃单体,用于与环己烯的交替共聚,展示了其独特的反应性和形成具有特定性质的梯度共聚物的能力 (Boadi 和 Sampson,2021)。

双环[4.2.0]辛-3,7-二烯-2,5-二酮的合成

- 这些化合物由于其与环辛四烯醌的结构相似性而有趣,它们被合成,并探索了反应机理,提供了对这种复杂双环体系化学性质的见解 (Yates 和 Nair,1973)。

芳香性研究

- 一项计算研究将芳香性和反芳香性的标准应用于各种苝醌,提供了对其化学行为的见解,并揭示了共振能和结构特征的详细信息 (Delamere 等人,2001)。

属性

IUPAC Name |

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBWEKNHUNICAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910347 |

Source

|

| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone | |

CAS RN |

1075-30-5 |

Source

|

| Record name | Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)